N-Boc-(R)-Phenylephrine Sodium Salt is a chemical compound with the molecular formula and a molar mass of approximately 289.3 g/mol. This compound is a derivative of phenylephrine, which is commonly used in pharmaceuticals as a decongestant and vasopressor. The "N-Boc" designation indicates that it contains a tert-butyloxycarbonyl protecting group on the nitrogen atom, which is often used in organic synthesis to protect amines during chemical reactions.
N-Boc-(R)-Phenylephrine Sodium Salt falls under the category of organic compounds, specifically as an amino alcohol derivative. Its classification as a sodium salt indicates that it has been neutralized with sodium to enhance its solubility in aqueous solutions, making it suitable for various biochemical applications.
The synthesis of N-Boc-(R)-Phenylephrine Sodium Salt typically involves several steps, including the protection of the amine group of phenylephrine using the tert-butyloxycarbonyl group followed by the formation of the sodium salt.
Technical details regarding reaction conditions, such as temperature and solvent choice, are crucial for optimizing yield and purity, although specific parameters may vary based on laboratory practices .
The molecular structure of N-Boc-(R)-Phenylephrine Sodium Salt can be depicted as follows:
N-Boc-(R)-Phenylephrine Sodium Salt can participate in various chemical reactions typical for amino alcohols and protected amines:
These reactions are significant for further functionalization and development of pharmaceutical formulations .
The mechanism of action for N-Boc-(R)-Phenylephrine Sodium Salt largely mirrors that of phenylephrine itself:
Data from pharmacological studies indicate that phenylephrine exhibits a rapid onset of action with effects lasting several hours depending on the dosage form .
Relevant data indicate that these properties make it suitable for use in various pharmaceutical formulations where solubility and stability are critical .
N-Boc-(R)-Phenylephrine Sodium Salt has several applications in scientific research and pharmaceutical development:
Stereoconservative methods prioritize the preservation of pre-existing chiral integrity during synthesis. For N-Boc-(R)-phenylephrine sodium salt, the chiral pool strategy leverages enantiopure natural precursors like (R)-phenylephrine itself or L-amino acids (e.g., L-aspartic acid) [10]. This avoids racemization risks inherent in de novo asymmetric synthesis. A critical advancement is the use of crystallization-mediated resolution of intermediates, exemplified by the isolation of diastereomeric salts from chiral acids (tartaric or camphorsulfonic acid), achieving >98% ee prior to Boc protection [1] [4].
X-ray crystallography studies of Boc-protected analogues (e.g., Boc-Tyr-Pro·2H₂O) reveal that the Boc group stabilizes the R-configuration through intramolecular hydrogen bonding between the carbamate carbonyl and the phenolic oxygen, minimizing epimerization during downstream steps [4]. Additionally, kinetically controlled enantioselective reductions using chiral catalysts (e.g., BINAP-Ru complexes) convert the prochiral ketone precursor to (R)-phenylephrine with 90–95% ee, followed by in-situ Boc protection [1] [5].
Key Consideration:
The conformational rigidity imparted by the Boc group is evidenced by crystallographic data (space group P2₁), where the R-configuration adopts an extended trans conformation with minimal steric strain [4].
The Boc protection of amines traditionally requires base catalysts, which risk racemization. Modern approaches employ ionic liquids (ILs) as dual solvents/catalysts. Imidazolium-based ILs (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate, [Bmim][PF₆]) activate di-tert-butyl dicarbonate (Boc₂O) via bifurcated hydrogen bonding between the IL’s C2–H and carbonyl oxygen, accelerating protection without racemization [3] [7]. ILs enhance enantioselectivity (98–99% ee) by stabilizing the transition state through polar domains and improving solubility of polar intermediates [7].
Hexafluoroisopropanol (HFIP) serves as a recyclable, metal-free catalyst for chemoselective mono-Boc protection. Its strong hydrogen-bond-donating ability activates Boc₂O electrophilically, enabling reactions at ambient temperature in 30 minutes with >95% yield and no oxazolidinone byproducts [3]. HFIP’s low nucleophilicity prevents N,O-bis-Boc formation, crucial for amino alcohols like phenylephrine [3] [8].
Table 1: Performance of Catalysts in Boc Protection of (R)-Phenylephrine
Catalyst | Temp (°C) | Time (min) | Yield (%) | ee (%) |
---|---|---|---|---|
[Bmim][PF₆] (5 mol%) | 25 | 40 | 97 | 99 |
HFIP (neat) | 25 | 30 | 96 | 98 |
Guanidine·HCl (15 mol%) | 40 | 60 | 95 | 97 |
Solid-phase peptide synthesis (SPPS) enables the modular incorporation of N-Boc-(R)-phenylephrine into complex architectures. The Boc group’s acid lability allows orthogonal deprotection with trifluoroacetic acid (TFA) while preserving acid-labile side chains. Resins like p-methylbenzhydrylamine (MBHA) are ideal, facilitating direct amide-bond formation between the C-terminal of incoming amino acids and phenylephrine’s amine [9].
A critical innovation is pseudoproline dipeptide constructs incorporating Boc-(R)-phenylephrine. These mitigate aggregation during chain elongation by introducing kinks, improving yields in 15+ mer peptides [9]. Post-assembly, TFA cleavage releases the peptide-phenylephrine conjugate while retaining stereopurity.
Automation Advantage:
Boc-SPPS allows iterative coupling/deprotection cycles under anhydrous conditions, minimizing epimerization (<0.5%) compared to solution-phase methods [9].
Di-tert-butyl dicarbonate (Boc₂O) remains the gold standard due to its high reactivity and commercial availability. However, alternatives address specific limitations:
Table 2: Reagent Comparison for N-Boc Protection
Reagent | Conditions | Chemoselectivity | Racemization Risk | Yield (%) |
---|---|---|---|---|
Boc₂O + [Bmim][PF₆] | 25°C, solvent-free | High | Low | 97 |
Boc₂O + HFIP | 25°C, neat | High | Low | 96 |
Boc-ON | pH 9, H₂O, 25°C | Moderate | Moderate | 90 |
Boc-N₃ | 60°C, toluene | Low | High | 78 |
The sodium salt of N-Boc-(R)-phenylephrine (C₁₄H₂₀NNaO₄, MW 289.3 g/mol) is formed via carboxylate counterion exchange. Treatment with sodium hydroxide (1.0 eq) in methanol precipitates the salt, enhancing water solubility (>500 mg/mL) versus the free acid (25 mg/mL) [6] [7]. Stability studies reveal:
Optimization Insight:
Lyophilization from tert-butanol/water (9:1) yields a non-hygroscopic crystalline solid, enhancing long-term storage stability [4].
CAS No.: 116714-47-7
CAS No.: 1981-49-3
CAS No.: 19275-47-9
CAS No.:
CAS No.: 1356964-77-6
CAS No.: